molecular formula C17H19N5O4S B6496478 4-({6-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}amino)benzene-1-sulfonamide CAS No. 941972-36-7

4-({6-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}amino)benzene-1-sulfonamide

Cat. No. B6496478
CAS RN: 941972-36-7
M. Wt: 389.4 g/mol
InChI Key: CXCJCIMVTWQYLD-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridopyrimidine, a class of compounds that have shown therapeutic interest and have been approved for use as therapeutics . Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential .


Synthesis Analysis

The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione analogues, which are potential inhibitors against PARP-1, has been reported . The synthesis involves treating cyclic compounds containing an active methylene group with thiophen-2-carbaldehyde and malononitrile in a solution of water:ethanol (1:1 ratio) as a three-component system for 2 hours .


Molecular Structure Analysis

The molecular structure of the compound is complex, with multiple functional groups. It includes a pyridopyrimidine core, which is a heterocyclic combination of pyrimidine and pyridine rings .

Scientific Research Applications

Antibacterial Activity

Imidazole derivatives, including compounds with a 1,3-diazole ring, exhibit antibacterial properties. Researchers have explored their potential as antimicrobial agents. The compound may contribute to combating bacterial infections by inhibiting bacterial growth or disrupting essential cellular processes .

Mechanism of Action

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

The compound acts as an inhibitor of PARP-1 . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . By inhibiting PARP-1, the compound compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

The compound affects the DNA repair pathway . Specifically, it inhibits the base excision repair (BER) and DNA single-strand break (SSB) repair processes that are regulated by PARP-1 . This inhibition leads to genomic dysfunction and ultimately, cell death .

Pharmacokinetics

Most of the synthesized compounds in the same study were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The result of the compound’s action is the inhibition of cell growth, specifically in MCF-7 and HCT116 human cancer cell lines . The compound showed high cytotoxicity against these cell lines .

properties

IUPAC Name

4-[(6-ethyl-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c1-4-10-9-19-15-13(16(23)22(3)17(24)21(15)2)14(10)20-11-5-7-12(8-6-11)27(18,25)26/h5-9H,4H2,1-3H3,(H,19,20)(H2,18,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCJCIMVTWQYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1NC3=CC=C(C=C3)S(=O)(=O)N)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((6-Ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzenesulfonamide

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